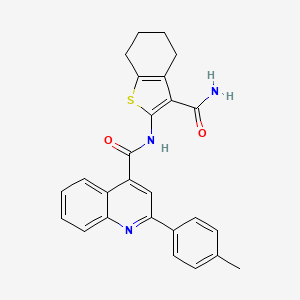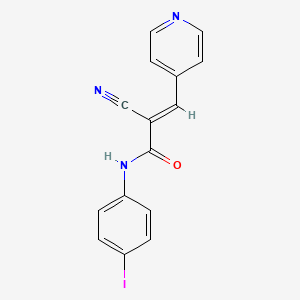
(2E)-2-cyano-N-(4-iodophenyl)-3-(pyridin-4-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-CYANO-N~1~-(4-IODOPHENYL)-3-(4-PYRIDYL)-2-PROPENAMIDE is a synthetic organic compound that belongs to the class of propenamides. This compound features a cyano group, an iodophenyl group, and a pyridyl group, making it a molecule of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-CYANO-N~1~-(4-IODOPHENYL)-3-(4-PYRIDYL)-2-PROPENAMIDE typically involves a multi-step process:
Formation of the Propenamide Backbone: This can be achieved through a Knoevenagel condensation reaction between an aldehyde and a nitrile.
Introduction of the Iodophenyl Group: This step may involve a halogenation reaction, where an appropriate phenyl precursor is iodinated.
Attachment of the Pyridyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck coupling, to introduce the pyridyl moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
(E)-2-CYANO-N~1~-(4-IODOPHENYL)-3-(4-PYRIDYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid, while reduction could produce an amine.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential use in drug discovery and development, particularly in targeting specific proteins or pathways.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism by which (E)-2-CYANO-N~1~-(4-IODOPHENYL)-3-(4-PYRIDYL)-2-PROPENAMIDE exerts its effects would depend on its specific application. In a biological context, it might interact with specific proteins or enzymes, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
- (E)-2-CYANO-N~1~-(4-BROMOPHENYL)-3-(4-PYRIDYL)-2-PROPENAMIDE
- (E)-2-CYANO-N~1~-(4-CHLOROPHENYL)-3-(4-PYRIDYL)-2-PROPENAMIDE
Uniqueness
The presence of the iodophenyl group in (E)-2-CYANO-N~1~-(4-IODOPHENYL)-3-(4-PYRIDYL)-2-PROPENAMIDE may confer unique reactivity and binding properties compared to its bromo- and chloro- analogs. This could make it more effective in certain applications, such as in medicinal chemistry for targeting specific biological pathways.
特性
分子式 |
C15H10IN3O |
|---|---|
分子量 |
375.16 g/mol |
IUPAC名 |
(E)-2-cyano-N-(4-iodophenyl)-3-pyridin-4-ylprop-2-enamide |
InChI |
InChI=1S/C15H10IN3O/c16-13-1-3-14(4-2-13)19-15(20)12(10-17)9-11-5-7-18-8-6-11/h1-9H,(H,19,20)/b12-9+ |
InChIキー |
UKYWYYLJNOMJHZ-FMIVXFBMSA-N |
異性体SMILES |
C1=CC(=CC=C1NC(=O)/C(=C/C2=CC=NC=C2)/C#N)I |
正規SMILES |
C1=CC(=CC=C1NC(=O)C(=CC2=CC=NC=C2)C#N)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(difluoromethyl)-6-(2-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B10889779.png)
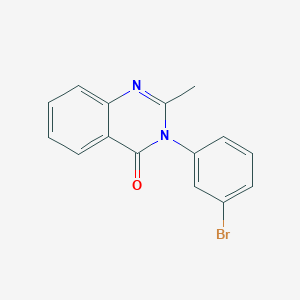
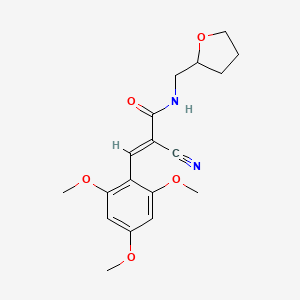
![2-[(E)-2-cyano-2-(4-methyl-1,3-thiazol-2-yl)ethenyl]benzoic acid](/img/structure/B10889799.png)
![N-(naphthalen-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B10889820.png)
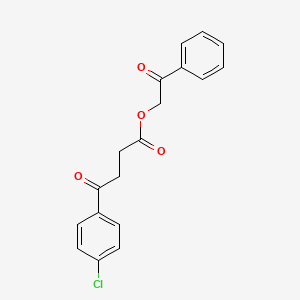
![Cyclopropyl[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B10889835.png)
![ethyl 3-({[3-chloro-2-(methoxycarbonyl)-1-benzothiophen-6-yl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B10889842.png)
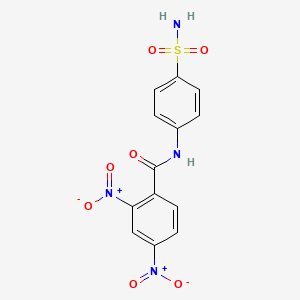
![5-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B10889858.png)
![methyl 2-{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10889865.png)
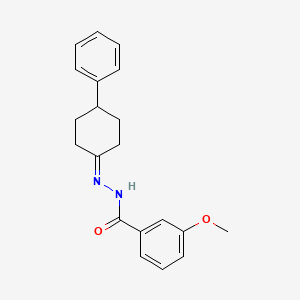
![(2E)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B10889869.png)
